2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine
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Overview
Description
2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a piperidinyl group linked through a pyridinyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multiple steps:
Formation of the Pyrazine Core: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diketones and diamines.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Piperidinyl Group: The piperidinyl group is often attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the pyrazine ring.
Linking the Pyridinyl Ether: The final step involves the formation of the pyridinyl ether linkage, typically achieved through etherification reactions using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazine ring or the piperidinyl group, potentially leading to the formation of dihydropyrazine or reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazine carboxylic acids, while reduction could produce dihydropyrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.
Medicine: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Industry: It could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The pyridinyl ether and piperidinyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline: Features a quinoline ring, offering different electronic properties.
2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)benzene: A simpler aromatic system with a benzene ring.
Uniqueness
The uniqueness of 2-methoxy-3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine lies in its combination of a pyrazine ring with a piperidinyl group linked through a pyridinyl ether. This structure provides a distinct set of electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methoxy-3-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-10-15(5-6-18-13)23-12-14-4-3-9-21(11-14)16-17(22-2)20-8-7-19-16/h5-8,10,14H,3-4,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUNLJKWNNJDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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